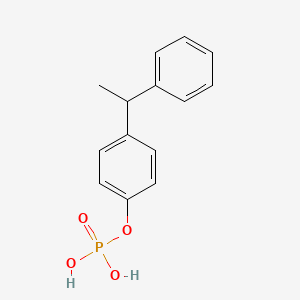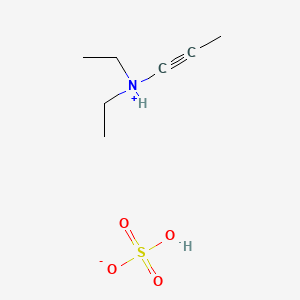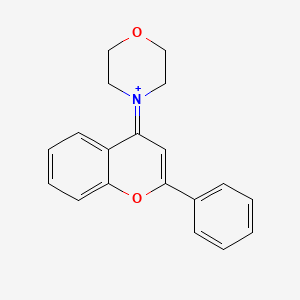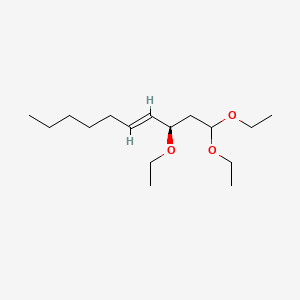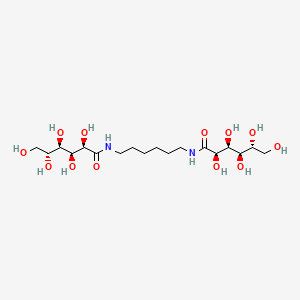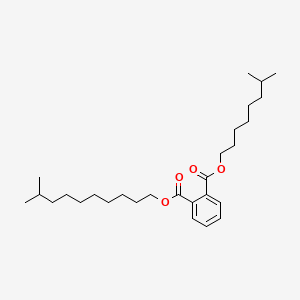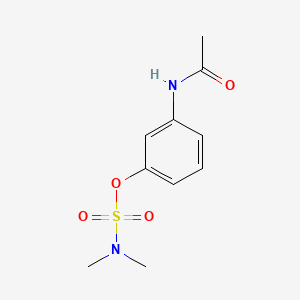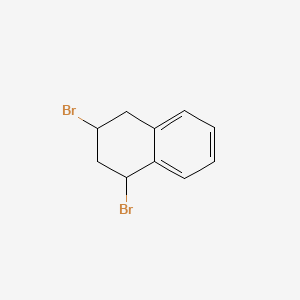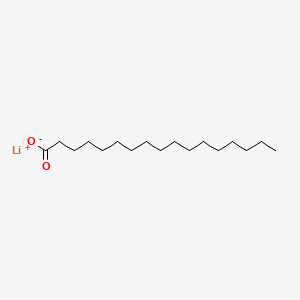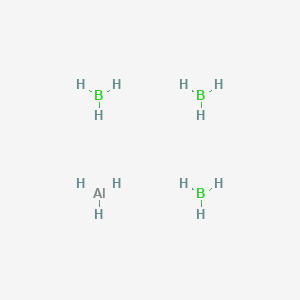
4-Hydroxybutyl 3-amino-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 3-amino-2-butenoate typically involves the esterification of 3-amino-2-butenoic acid with 4-hydroxybutanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The reaction can be represented as follows:
3-Amino-2-butenoic acid+4-Hydroxybutanol→4-Hydroxybutyl 3-amino-2-butenoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 3-amino-2-butenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxobutyl 3-amino-2-butenoate.
Reduction: Formation of 4-hydroxybutyl 3-amino-2-butane.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutyl 3-amino-2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxybutyl 3-amino-2-butenoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybutyl 3-amino-2-butane
- 4-Hydroxybutyl 3-amino-2-butenoic acid
- 4-Hydroxybutyl 3-amino-2-butenoate derivatives
Uniqueness
This compound is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological activity. Its combination of hydroxyl, amino, and ester functional groups provides a versatile platform for various applications in research and industry .
Properties
CAS No. |
85237-81-6 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-hydroxybutyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6- |
InChI Key |
ZYHAPCXGXNLQDF-SREVYHEPSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCCCCO)/N |
Canonical SMILES |
CC(=CC(=O)OCCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



